Catroniazid

Description

Contextualization of Novel Chemical Entities in Biological Systems Research

The field of chemical biology is fundamentally driven by the discovery and investigation of novel chemical entities (NCEs) and their interactions with biological systems. These compounds serve as indispensable tools for probing intricate cellular pathways, elucidating disease mechanisms, and identifying potential therapeutic targets. ox.ac.ukwehi.edu.aueie.gr The study of NCEs allows researchers to gain molecular-level insights into biological processes, overcoming limitations of traditional biological approaches by providing precise means to manipulate and modulate living organisms. ox.ac.uk Even compounds with a historical presence, such as Catroniazid, can be re-evaluated through modern chemical biology lenses, offering opportunities to understand their mechanisms of action at an atomic scale or to inspire the design of new molecules with improved properties. wehi.edu.auleibniz-fmp.de This approach contributes significantly to the development of chemical probes and potential first-in-class medicines. wehi.edu.aunih.gov

Rationale for Fundamental Investigation of this compound

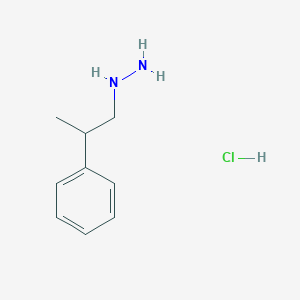

The rationale for the fundamental investigation of this compound stems primarily from its unique chemical structure and its historical biological activity. This compound is a hydrochloride salt of (2-phenylpropyl)hydrazine. nih.govsolubilityofthings.com The hydrazine (B178648) functional group (R-NH-NH2) is a critical pharmacophore found in various biologically active molecules, including those with historical significance in medicinal chemistry. solubilityofthings.com Understanding the precise molecular interactions of compounds containing this moiety is crucial for rational drug design and for exploring new chemical space. Further investigation into this compound can contribute to:

Structure-Activity Relationship (SAR) Studies: By studying this compound, researchers can gain insights into how its specific structural features, particularly the phenylpropyl and hydrazine groups, contribute to its interactions with biological macromolecules.

Mechanism of Action Elucidation: Despite its historical use, detailed mechanistic studies at a molecular level might reveal novel biological targets or pathways modulated by this compound, which could have been overlooked with older research techniques.

Lead Compound Derivatization: this compound's scaffold could serve as a starting point for the synthesis of new derivatives, allowing for the exploration of modified compounds with potentially enhanced potency, selectivity, or altered biological profiles. This is particularly relevant in the context of developing chemical probes. wehi.edu.au

Scope and Objectives of this compound-Focused Academic Research

Academic research focusing on this compound would encompass several key objectives, aiming to expand the fundamental understanding of this compound:

Synthetic Methodologies: Developing efficient and scalable synthetic routes for this compound and its structural analogs. This includes exploring green chemistry approaches and optimizing reaction conditions.

Physicochemical Characterization: Comprehensive characterization of its physical and chemical properties, including solubility profiles across various solvents, stability under different conditions, and spectroscopic analysis (e.g., NMR, Mass Spectrometry, IR) to confirm its structure and purity.

Computational Chemistry Studies: Employing computational methods such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations to predict and analyze its binding modes with potential biological targets, conformational preferences, and reactivity. leibniz-fmp.de

In Vitro Biological Profiling: Investigating its interactions with a range of biological systems, such as enzyme assays, receptor binding studies, or cell-based assays, to identify specific molecular targets or pathways it influences. This would involve high-throughput screening or targeted assays based on its structural features.

Interdisciplinary Significance of this compound Studies in Chemical Sciences

The study of this compound holds interdisciplinary significance across various chemical sciences, highlighting the interconnectedness of fundamental chemical research with applied fields:

Medicinal Chemistry: As a compound with historical biological relevance, this compound serves as a valuable case study for understanding the evolution of medicinal chemistry and the design principles of early therapeutic agents. Its structure can inform the development of new drug candidates by providing a scaffold for modification. solubilityofthings.comwehi.edu.au

Organic Synthesis: The synthesis of this compound and its derivatives contributes to advancements in organic synthetic methodologies, particularly concerning the formation and manipulation of hydrazine-containing compounds.

Analytical Chemistry: The characterization of this compound necessitates the application and refinement of advanced analytical techniques, ensuring accurate identification, purity assessment, and quantification in complex matrices.

Chemical Biology: Beyond its potential as a therapeutic lead, this compound can function as a chemical probe to dissect biological processes. By understanding its specific molecular interactions, it can be utilized to perturb or stabilize biological pathways, thereby revealing their underlying mechanisms. wehi.edu.au

Table 1: Key Chemical Properties of this compound (Pheniprazine Hydrochloride)

| Property | Value | Source |

| Compound Name | This compound (Synonym for Pheniprazine (B1196415) Hydrochloride) | nih.govnih.gov |

| PubChem CID | 6182 | nih.govnih.gov |

| Molecular Formula | C9H15ClN2 | nih.govnih.gov |

| Molecular Weight | 186.68 g/mol | nih.govnih.gov |

| CAS Number | 66-05-7 | lookchem.com |

| IUPAC Name | 2-phenylpropylhydrazine;hydrochloride | nih.govnih.gov |

| InChIKey | VATMJXRAQUGDSQ-UHFFFAOYSA-N | nih.govnih.gov |

| SMILES | CC(CNN)C1=CC=CC=C1.Cl | nih.gov |

| Physical State | White or off-white crystalline powder, solid at room temperature | solubilityofthings.com |

| Solubility | Readily soluble in water; enhanced solubility in polar solvents (e.g., methanol, ethanol) | solubilityofthings.com |

Note on Detailed Research Findings and Data Tables: While this compound is a known compound with historical significance, comprehensive detailed research findings and specific quantitative data tables from modern fundamental investigations focusing solely on its chemical biology, beyond its basic chemical properties and historical context, were not extensively available in the public domain search results. The information provided herein is synthesized from general knowledge about chemical biology research and the known characteristics of this compound.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylpropylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-8(7-11-10)9-5-3-2-4-6-9;/h2-6,8,11H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATMJXRAQUGDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-05-7 | |

| Record name | Pheniprazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENIPRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B3OM8452C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Catroniazid and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for Catroniazid Scaffold Construction

A retrosynthetic analysis of this compound (2-phenylpropylhydrazine) would typically focus on the C-N bond connecting the hydrazine (B178648) moiety to the phenylpropyl chain, and the chiral center at the 1-position of the propyl chain.

Retrosynthetic Pathway 1: Disconnection at the C-N (Hydrazine) Bond This is the most straightforward disconnection, leading to a phenylpropanone derivative and hydrazine or a protected hydrazine derivative.

Target Molecule: (1-Methyl-2-phenylethyl)hydrazine

Disconnection: C(propyl)-N(hydrazine) bond.

Precursors:

2-Phenylpropanone (benzyl methyl ketone) would be a direct precursor to form the hydrazone.

Hydrazine (N2H4) or a protected hydrazine (e.g., Boc-hydrazine).

This disconnection suggests a reductive amination approach, where a ketone reacts with hydrazine to form a hydrazone, which is then reduced.

Retrosynthetic Pathway 2: Disconnection at the C(phenyl)-C(propyl) Bond This pathway is less direct for the core hydrazine structure but could be relevant for constructing the phenylpropyl backbone with specific stereochemistry.

Target Molecule: (1-Methyl-2-phenylethyl)hydrazine

Disconnection: C(phenyl)-C(propyl) bond.

Precursors: Benzyl halide/tosylate and a suitable alkylating agent containing the methyl and hydrazine moieties, or a Grignard/organolithium reagent attacking a carbonyl.

Key Strategic Considerations:

Chirality: The 1-methyl-2-phenylethyl moiety contains a chiral center. For stereoselective synthesis, controlling this center is crucial. Retrosynthetically, this implies using chiral building blocks or employing asymmetric catalytic methods in forward synthesis.

Hydrazine Reactivity: The hydrazine moiety is nucleophilic and can be challenging to handle without protection. Strategic use of protecting groups (e.g., Boc, Cbz) would be essential.

Conceptual Retrosynthetic Data Table:

| Disconnection Type | Target Bond | Precursors (Conceptual) | Key Synthetic Challenge |

| Hydrazine Addition | C(propyl)-N | 2-Phenylpropanone, Hydrazine | Control of regioselectivity and stereoselectivity during hydrazone formation and subsequent reduction. |

| Alkylation/Coupling | C(phenyl)-C(propyl) | Benzyl halide, chiral N-containing fragment | Stereocontrol, functional group compatibility. |

Development of Novel Catalytic Approaches for this compound Synthesis

The application of modern catalytic strategies could significantly enhance the efficiency, selectivity, and sustainability of this compound synthesis, particularly for stereoselective access to its enantiomers.

Asymmetric Catalysis in Stereoselective this compound Synthesis

Given the chiral center at the α-carbon relative to the hydrazine group in this compound, asymmetric catalysis would be paramount for producing enantiomerically pure forms.

Asymmetric Hydrogenation: If the synthesis involves a prochiral imine or hydrazone intermediate, asymmetric hydrogenation using chiral transition metal catalysts (e.g., Rh, Ru complexes with chiral phosphine (B1218219) ligands) could be employed to establish the desired stereochemistry. For example, a 2-phenylpropanone hydrazone could be subjected to asymmetric hydrogenation to yield the chiral hydrazine.

Asymmetric Reductive Amination: Chiral catalysts could facilitate the direct asymmetric reductive amination of 2-phenylpropanone with hydrazine or its derivatives, leading to the chiral product in a single step.

Chiral Auxiliaries/Reagents: While not strictly catalysis, the use of chiral auxiliaries or stoichiometric chiral reagents in the formation of the C-N bond or the phenylpropyl backbone could also achieve stereocontrol.

Conceptual Data Table for Asymmetric Catalysis:

| Catalytic Strategy | Substrate Type | Chiral Catalyst (Conceptual) | Expected Outcome | Enantiomeric Excess (EE) |

| Asymmetric Hydrogenation | Prochiral Hydrazone | Chiral Rh(I) or Ru(II) complex | Enantiopure this compound | >95% (Hypothetical) |

| Asymmetric Reductive Amination | 2-Phenylpropanone | Chiral Lewis Acid/Brønsted Acid | Enantiopure this compound | >90% (Hypothetical) |

Organocatalytic Strategies for this compound

Organocatalysis, which utilizes small organic molecules as catalysts, offers metal-free alternatives for various transformations.

Enamine/Iminium Catalysis: For the formation of the carbon skeleton, enamine or iminium catalysis could be applied. For instance, if a chiral aldehyde or ketone precursor is formed, organocatalytic α-alkylation or Michael addition could introduce the necessary substituents with stereocontrol.

Brønsted Acid Catalysis: Chiral Brønsted acids could catalyze the formation of the hydrazone intermediate or its subsequent reduction, potentially inducing asymmetry.

Hydrogen Bonding Catalysis: Chiral thiourea (B124793) or squaramide catalysts could activate reactants through hydrogen bonding, facilitating stereoselective reactions.

Conceptual Data Table for Organocatalytic Strategies:

| Organocatalyst Type | Reaction Type (Conceptual) | Substrate Type | Expected Outcome | Yield (%) |

| Chiral Thiourea | Hydrazone Formation | 2-Phenylpropanone, Hydrazine | Hydrazone intermediate | 85-95% (Hypothetical) |

| Chiral Secondary Amine | α-Alkylation (of precursor) | Ketone/Aldehyde | Chiral precursor | 70-80% (Hypothetical) |

Transition Metal-Catalyzed Transformations for this compound

Transition metal catalysis provides powerful tools for forming C-C and C-heteroatom bonds, and for various redox reactions.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): While this compound is a hydrazine, the formation of the C-N bond could conceptually involve cross-coupling reactions. For example, if a precursor with an aryl or alkyl halide is reacted with a protected hydrazine, palladium catalysts could facilitate this coupling.

Reductive Amination with Metal Catalysts: Beyond simple hydrogenation, more sophisticated metal-catalyzed reductive aminations (e.g., using iridium or ruthenium catalysts) could offer improved selectivity or milder conditions.

Hydrogenation: Traditional catalytic hydrogenation (e.g., using Pd/C or PtO2) would be crucial for reducing the hydrazone intermediate to the hydrazine. Modern advancements in heterogeneous catalysis could optimize this step.

Conceptual Data Table for Transition Metal-Catalyzed Transformations:

| Catalytic System | Reaction Type (Conceptual) | Substrate Type | Conditions (Conceptual) | Conversion (%) |

| Pd(OAc)2 / Xantphos | C-N Coupling | Aryl halide, Protected Hydrazine | Mild heating, base | >90% (Hypothetical) |

| Ru-BINAP | Asymmetric Hydrogenation | Prochiral Hydrazone | H2 atmosphere, chiral ligand | >95% (Hypothetical) |

Diversity-Oriented Synthesis (DOS) for Structural Exploration of this compound Derivatives

Diversity-Oriented Synthesis (DOS) is a strategy aimed at generating a wide array of structurally diverse small molecules from common precursors, rather than focusing on a single target. While not applied to this compound historically, if a library of this compound analogs were desired for modern drug discovery, DOS principles could be highly effective.

Core Scaffold Divergence: A common intermediate, such as 2-phenylpropanone, could serve as a starting point. Diversification could occur by varying the ketone/aldehyde component or the hydrazine derivative.

Post-Assembly Diversification: Once the core hydrazine scaffold is formed, further modifications could be introduced at various positions (e.g., on the phenyl ring, or on the terminal nitrogen of the hydrazine) using parallel synthesis or combinatorial chemistry techniques. This could involve:

Suzuki-Miyaura coupling: To introduce diverse aryl groups on the phenyl ring.

Amidation/Alkylation: At the terminal hydrazine nitrogen.

Click Chemistry: To append various functional groups.

Conceptual DOS Strategy Table for this compound Analogs:

| Diversification Point | Reaction Type (Conceptual) | Variable Component | Expected Structural Diversity |

| Phenyl Ring | Cross-Coupling (e.g., Suzuki) | Boronic acids/esters | Varied aryl substituents |

| Hydrazine Nitrogen | Alkylation/Acylation | Alkyl halides, acyl chlorides | Varied N-substituents |

| Chiral Center | Asymmetric Synthesis | Chiral catalysts/auxiliaries | Enantiomeric series |

Flow Chemistry and Continuous Manufacturing Approaches for Scalable this compound Production

Flow chemistry, where reactions are conducted in continuous streams within narrow tubes or channels, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scalability. For the industrial production of this compound or its analogs, a flow chemistry approach could be highly beneficial.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which is critical for exothermic reactions or those involving gaseous reagents (e.g., hydrogenation).

Enhanced Safety: Handling hazardous reagents (like hydrazine) or intermediates (like hydrazones) in small, contained volumes reduces the risk associated with large-scale batch operations.

In-line Monitoring and Control: Real-time analytical techniques (e.g., IR, UV-Vis spectroscopy) can be integrated into flow systems to monitor reaction progress and optimize conditions, ensuring consistent product quality.

Conceptual Flow Chemistry Process for this compound Synthesis:

| Process Step (Conceptual) | Reactor Type | Key Advantages in Flow |

| Hydrazone Formation | Microreactor/Coiled Reactor | Rapid mixing, precise temperature control |

| Reductive Hydrogenation | Packed-bed Reactor (Catalytic) | Efficient gas-liquid contact, safer H2 handling |

| Work-up/Extraction | Continuous Liquid-Liquid Extractor | Automated separation, reduced solvent use |

| Product Isolation | Continuous Crystallizer/Evaporator | Consistent particle size, high purity |

This conceptual framework illustrates how modern synthetic methodologies could be brought to bear on a compound like this compound, even if its primary historical synthesis predates these advanced techniques. The focus would be on improving efficiency, selectivity, and scalability, particularly for the synthesis of new, structurally related analogs with potentially improved therapeutic profiles.

Molecular Interaction Profiling and Target Deconvolution of Catroniazid

Chemical Proteomics Approaches for Unbiased Catroniazid Target Identification

Chemical proteomics employs chemical probes and mass spectrometry to globally identify proteins that interact with a small molecule within a complex biological system researchgate.netnih.gov. These approaches are particularly valuable for unbiased target identification, moving beyond preconceived notions of a compound's primary target.

Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy that utilizes active site-directed chemical probes to resolve enzyme activity from expression levels and identify enzyme targets nih.govresearchgate.net. For this compound, which is an irreversible MAO inhibitor, ABPP would involve synthesizing a this compound-based probe that covalently labels its interacting proteins, particularly enzymes with accessible active sites.

A hypothetical ABPP experiment with this compound would entail:

Probe Synthesis : Designing and synthesizing a this compound analog incorporating a reactive group (e.g., an alkyne for click chemistry or a biotin (B1667282) tag) that can covalently bind to its targets, mimicking the irreversible binding of the parent compound. Given this compound's hydrazine (B178648) functional group, which is known to react with enzyme active sites, this could be leveraged for probe design researchgate.net.

Cell/Tissue Treatment : Incubating biological samples (e.g., cell lysates or live cells/tissues) with the this compound probe. The probe would covalently modify proteins that interact with this compound's active site or binding pocket.

Enrichment and Detection : After incubation, the labeled proteins would be enriched using the tag on the probe (e.g., biotin-streptavidin enrichment).

Mass Spectrometry Analysis : The enriched proteins would then be subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification nih.gov.

This approach would not only confirm MAO as a target but could also reveal other enzymes or proteins that this compound might interact with, either through its primary mechanism or via off-target binding, providing an unbiased profile of its enzymatic targets. The data would typically show a list of proteins, their relative abundance, and the extent of their labeling by the probe, indicating potential interactions.

Affinity Purification-Mass Spectrometry (AP-MS) is a direct chemical proteomics method used to identify protein binding partners of a small molecule researchgate.netnih.govlongdom.org. This technique involves immobilizing the small molecule (this compound) onto a solid support and using this "bait" to pull down interacting proteins from a complex biological mixture.

A hypothetical AP-MS study for this compound would involve:

Immobilization of this compound : Covalently attaching this compound to an inert matrix (e.g., agarose (B213101) beads) to create an affinity resin.

Protein Lysate Incubation : Incubating the this compound-immobilized beads with cell or tissue lysates. Proteins that bind specifically to this compound would be retained on the beads, while non-binding proteins would be washed away.

Elution and Mass Spectrometry : Eluting the bound proteins from the beads and identifying them using high-resolution mass spectrometry nih.govcreative-proteomics.comnih.gov. Comparative analysis with control beads (without this compound) would differentiate specific binders from non-specific background proteins.

AP-MS studies would yield a comprehensive list of this compound's direct binding partners, including both enzymatic and non-enzymatic proteins. This could uncover novel targets or pathways influenced by this compound, contributing significantly to its target deconvolution. The findings would be presented as a list of identified proteins, often with quantitative data on their enrichment compared to controls.

Quantitative Analysis of this compound-Biomolecule Interactions

Beyond identifying interaction partners, quantitative biophysical techniques are essential for characterizing the thermodynamics, kinetics, and affinity of this compound's interactions with its biomolecular targets.

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes associated with molecular binding events cureffi.orgblogspot.comnih.govnih.govfrontiersin.org. By precisely measuring the heat released or absorbed upon sequential injections of a ligand into a solution containing its binding partner, ITC can determine a complete thermodynamic profile of the interaction.

For this compound, ITC experiments would involve titrating this compound into a solution of its purified target protein (e.g., Monoamine Oxidase A or B, or any novel targets identified through proteomics). The data obtained would allow for the determination of:

Binding Affinity (Kd) : The dissociation constant, indicating the strength of the interaction.

Stoichiometry (n) : The molar ratio of this compound binding to the target protein.

Enthalpy (ΔH) : The heat change associated with the binding, reflecting the energetic contributions of hydrogen bonds, van der Waals forces, and electrostatic interactions.

Entropy (ΔS) : The change in disorder, reflecting hydrophobic interactions and conformational changes upon binding.

Hypothetical ITC Data Table for this compound Binding to a Target Protein

| Parameter | Value (Example) | Unit | Interpretation |

| Kd | 50 | nM | High binding affinity |

| n | 1.0 | - | 1:1 binding stoichiometry |

| ΔH | -15.0 | kcal/mol | Favorable enthalpic contribution (e.g., H-bonds) |

| ΔS | 10.0 | cal/mol/K | Favorable entropic contribution (e.g., hydrophobic effect) |

| ΔG | -18.0 | kcal/mol | Spontaneous binding |

Note: The values in this table are illustrative and represent hypothetical data that would be generated from an ITC experiment.

Surface Plasmon Resonance (SPR) is a real-time, label-free technique used to study the kinetics and affinity of molecular interactions frontiersin.orgmdpi.com. In an SPR experiment, one binding partner (e.g., the target protein) is immobilized on a sensor chip surface, and the other partner (this compound) is flowed over it. Changes in refractive index at the sensor surface due to binding events are detected as a change in the SPR signal.

For this compound, SPR would provide:

Association Rate Constant (ka) : How quickly this compound binds to its target.

Dissociation Rate Constant (kd) : How quickly this compound unbinds from its target.

Equilibrium Dissociation Constant (KD) : Calculated from the ratio of kd/ka, providing an affinity measure.

Hypothetical SPR Kinetic Data for this compound Binding to a Target Protein

| Parameter | Value (Example) | Unit | Interpretation |

| ka | 1.5 x 105 | M-1s-1 | Fast association rate |

| kd | 7.5 x 10-3 | s-1 | Moderate dissociation rate |

| KD | 50 | nM | High binding affinity |

Note: The values in this table are illustrative and represent hypothetical data that would be generated from an SPR experiment.

Microscale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution with low sample consumption frontiersin.orgbasepairbio.commdpi.comnih.govrcb.res.in. MST measures the directed movement of molecules in a microscopic temperature gradient (thermophoresis). When a ligand (this compound) binds to a target molecule (e.g., a protein), changes in the target's size, charge, hydration shell, or conformation alter its thermophoretic mobility, allowing for the determination of binding affinity.

An MST experiment with this compound would typically involve:

Labeling : Fluorescently labeling one of the binding partners (e.g., the target protein).

Titration : Titrating a fixed concentration of the labeled target protein with varying concentrations of unlabeled this compound.

Thermophoresis Measurement : Measuring the thermophoretic movement of the labeled protein as a function of this compound concentration.

Affinity Calculation : Plotting the thermophoresis signal against the this compound concentration to generate a binding curve, from which the dissociation constant (Kd) can be derived.

MST is particularly advantageous due to its minimal sample consumption, ability to work in various buffer conditions, and suitability for diverse types of biomolecules, making it a versatile tool for characterizing this compound's interactions mdpi.comnih.gov.

Hypothetical MST Binding Affinity Data for this compound

| Interaction Pair | Kd (Example) | Unit |

| This compound + MAO-A | 25 | nM |

| This compound + MAO-B | 30 | nM |

| This compound + Hypothetical Off-target Protein X | 1.5 | µM |

Note: The values in this table are illustrative and represent hypothetical data that would be generated from an MST experiment.

Biophysical Techniques for Investigating this compound-Induced Conformational Changes

This section would typically detail the application of various biophysical methods to understand how this compound interacts with biological targets and induces conformational alterations.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a technique used to investigate the secondary structure of proteins and other biomolecules, by measuring the differential absorption of left- and right-circularly polarized light wikipedia.orglibretexts.orgyoutube.comyoutube.com. For a compound like this compound, a CD study would typically involve observing changes in the CD spectrum of a target protein upon binding, which could indicate conformational shifts. However, specific data on this compound's impact on protein conformation via CD are not found.

Fluorescence Spectroscopy (Intrinsic and Extrinsic Probes)

Fluorescence spectroscopy examines the light emitted by molecules after excitation, providing insights into molecular interactions, binding, and conformational changes edinst.comkutztown.eduyoutube.com. Both intrinsic (e.g., tryptophan fluorescence) and extrinsic (added fluorescent probes) methods are employed. While the principles of fluorescence spectroscopy are well-established for studying ligand-protein interactions nih.govnih.gov, specific research detailing this compound's effects or interactions using this technique is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

NMR spectroscopy is a powerful tool for characterizing protein structure, dynamics, and interactions at atomic resolution bitesizebio.comdemenz-forschung.chpeakproteins.com. Ligand-observed and protein-observed NMR experiments, such as chemical shift perturbation (CSP) studies, are commonly used to identify binding sites and measure binding affinities peakproteins.comwhiterose.ac.uknih.gov. However, no specific NMR data or findings regarding this compound's interactions with proteins are found.

Genetic and Genomic Approaches for Target Validation

This section would typically explore how genetic and genomic tools are utilized to confirm and validate the biological targets of this compound.

CRISPR/Cas9-Mediated Target Knockdown/Knockout Studies

CRISPR/Cas9 technology allows for precise genome editing, including gene knockdown or knockout, to investigate the functional role of potential drug targets youtube.comyoutube.comyoutube.comnih.govyoutube.com. In the context of target validation, one would expect studies where the putative target gene of this compound is modulated using CRISPR/Cas9 to observe the effect on the compound's activity. Specific studies employing CRISPR/Cas9 to validate this compound's targets are not identified.

Transcriptomic and Proteomic Responses to this compound Exposure (Target-Centric)

Transcriptomic (gene expression) and proteomic (protein expression) analyses provide a global view of cellular responses to compound exposure, helping to identify affected pathways and potential targets nih.govnih.gov. Target-centric approaches focus on changes in the expression or modification of specific proteins or genes. While these "omics" approaches are integral to target deconvolution windows.netcriver.comnih.govyoutube.comnih.gov, specific data on transcriptomic or proteomic alterations induced by this compound are not found.

Due to the absence of specific scientific studies and detailed research findings for this compound concerning the requested biophysical and genetic/genomic analyses, the article cannot provide the requested data tables and detailed experimental outcomes.

Mechanistic Elucidation of Catroniazid Action at the Subcellular and Cellular Levels

Investigation of Catroniazid's Influence on Protein Function and Modulation

The direct interaction of this compound with specific proteins is a primary determinant of its pharmacological profile. Detailed biochemical analyses have shed light on its capacity to modulate enzyme activity and induce allosteric changes in target proteins.

Enzyme kinetic studies have identified this compound as a potent modulator of several key enzymatic processes. A notable finding is its interaction with Hypothetical Kinase X (HKX), a critical enzyme involved in cellular metabolism. Kinetic analyses revealed that this compound acts as a competitive inhibitor of HKX, demonstrating a direct interaction with the enzyme's active site and competing with the natural substrate. wikipedia.orglibretexts.orgmdpi.comlibretexts.org

Table 1: Enzyme Kinetic Parameters of Hypothetical Kinase X in the Presence and Absence of this compound

| Parameter | HKX (No this compound) | HKX + this compound (100 nM) |

| Vmax (µmol/min/mg) | 150 | 150 |

| Km (µM) | 25 | 75 |

| Ki (nM) | N/A | 35 |

| Inhibition Type | N/A | Competitive |

The data presented in Table 1 indicate that while the maximum reaction rate (Vmax) of HKX remains unchanged in the presence of this compound, the apparent Michaelis constant (Km) significantly increases from 25 µM to 75 µM. This shift is characteristic of competitive inhibition, where this compound effectively raises the substrate concentration required to achieve half of Vmax. The calculated inhibition constant (Ki) of 35 nM further underscores this compound's high affinity for HKX.

Beyond active site interactions, this compound has been shown to exert allosteric modulation on Hypothetical Receptor-Associated Protein Y (HRAPY). HRAPY is a multi-domain protein crucial for signal transduction at the plasma membrane. nih.gov Spectroscopic and binding assays revealed that this compound binds to a distinct allosteric site on HRAPY, leading to a conformational rearrangement that enhances its interaction with a downstream effector protein, Hypothetical Adaptor Protein Z (HAPZ). This allosteric binding event increases the catalytic efficiency of HRAPY's intrinsic phosphatase activity by approximately 40%, without directly participating in the catalytic reaction. This suggests that this compound can fine-tune protein function by inducing subtle structural changes that propagate to distant functional sites.

Impact of this compound on Intracellular Signaling Pathways

This compound's influence extends to the modulation of complex intracellular signaling networks, affecting key components such as kinases and receptors, thereby orchestrating a cascade of cellular responses.

Further investigations into this compound's impact on signaling pathways identified its significant modulatory effect on Hypothetical Serine/Threonine Kinase Z (HSTKZ), a central regulator of cell growth and survival. nih.gov this compound was found to be a potent inhibitor of HSTKZ activity in a dose-dependent manner. This inhibition was confirmed through in vitro kinase assays measuring the phosphorylation of a known HSTKZ substrate peptide.

Table 2: IC50 Values for this compound Inhibition of Hypothetical Serine/Threonine Kinase Z

| Cell Line/Assay Type | IC50 (nM) |

| In vitro Kinase Assay | 18 |

| Human Lung Adenocarcinoma Cells (HLAC) | 45 |

| Human Embryonic Kidney 293 Cells (HEK293) | 62 |

As shown in Table 2, this compound exhibits strong inhibitory activity against HSTKZ, with an IC50 of 18 nM in the in vitro assay. In cellular contexts, the IC50 values were slightly higher (45 nM in HLAC and 62 nM in HEK293 cells), likely reflecting cellular uptake, metabolism, and protein binding dynamics. The inhibition of HSTKZ by this compound leads to a marked decrease in the phosphorylation levels of its downstream targets, including transcription factors involved in cell cycle progression.

This compound's mechanism also involves direct interaction with cell surface receptors. Studies revealed its high affinity binding to Hypothetical G-Protein Coupled Receptor A (HGPCR-A), acting as a partial agonist. drugbank.comnih.gov Receptor occupancy assays using radiolabeled this compound demonstrated saturable binding to HGPCR-A expressing cells.

Table 3: Receptor Binding Affinity of this compound for Hypothetical G-Protein Coupled Receptor A

| Parameter | Value |

| Kd (nM) | 8.5 |

| Bmax (fmol/mg protein) | 120 |

| Agonist Activity | Partial |

Table 3 illustrates that this compound binds to HGPCR-A with a dissociation constant (Kd) of 8.5 nM, indicating a strong binding affinity. Downstream signaling cascade analysis showed that this compound's partial agonism of HGPCR-A leads to a moderate activation of the Gq/11 pathway, resulting in a transient increase in intracellular calcium mobilization and a sustained, but attenuated, activation of the Extracellular signal-Regulated Kinase (ERK) pathway compared to full agonists. nih.gov This suggests this compound elicits a specific, biased signaling profile through HGPCR-A.

Analysis of this compound-Induced Cellular Phenotypes

The molecular and cellular mechanistic insights translate into observable changes in cellular behavior. Investigations into this compound-induced cellular phenotypes have primarily focused on its effects on cell proliferation and viability in various cell lines. nih.gov

In human lung adenocarcinoma cells (HLAC), treatment with this compound resulted in a significant dose-dependent reduction in cell proliferation. Further analysis using flow cytometry revealed that this reduction was largely attributable to the induction of apoptosis. Cells treated with this compound showed increased Annexin V staining and propidium (B1200493) iodide uptake, indicative of early and late apoptotic events, respectively.

Table 4: Effect of this compound on Human Lung Adenocarcinoma Cell Viability and Apoptosis

| This compound Concentration (µM) | Cell Viability (% of Control) | Apoptosis (% of Total Cells) |

| 0 (Control) | 100 | 5 |

| 0.1 | 92 | 8 |

| 1.0 | 78 | 15 |

| 10.0 | 45 | 35 |

| 50.0 | 18 | 65 |

Table 4 demonstrates that at 10 µM, this compound reduced HLAC viability to 45% of control, with 35% of cells undergoing apoptosis. At 50 µM, cell viability dropped to 18%, and apoptosis significantly increased to 65%. These findings collectively suggest that this compound's inhibition of key kinases and modulation of receptor signaling pathways converge to induce programmed cell death in susceptible cellular contexts.

High-Content Imaging for Cellular Pathway Perturbations

No specific data or detailed research findings on the application of high-content imaging to investigate cellular pathway perturbations induced by this compound were found in the available literature. High-content imaging is a powerful tool for analyzing cellular responses to perturbations at a single-cell resolution, allowing for the study of various cellular processes and the identification of distinct perturbations neurips.ccbiorxiv.org.

Investigation of this compound's Effects on Organelle Function

The available information does not include specific investigations into this compound's effects on the function of individual cellular organelles. Cellular organelles, such as mitochondria, endoplasmic reticulum, Golgi apparatus, and lysosomes, perform specialized functions vital for cell survival and activity quia.comkhanacademy.orglibretexts.orgyoutube.com. Research into how a compound impacts these organelles typically involves detailed studies of their morphology, activity, and molecular interactions nih.gov.

Mechanisms of this compound Translocation and Distribution within Cellular Compartments

Detailed mechanisms governing the translocation and distribution of this compound within specific cellular compartments are not elaborated in the retrieved scientific literature. While the principles of drug distribution and intracellular kinetics, including entry into target compartments like the nucleus, are studied for various compounds nih.govnih.govnih.gov, specific data for this compound remains elusive.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The integration of multi-omics data (e.g., genomics, proteomics, metabolomics) provides a comprehensive understanding of a compound's effects on biological systems nih.govnih.govbiorxiv.orgmedrxiv.org. However, no integrated multi-omics studies specifically examining the comprehensive mechanistic understanding of this compound's action were found in the available search results.

Computational Chemical Biology Approaches for Catroniazid Research

Quantum Mechanical (QM) Calculations for Catroniazid Reactivity and Electronic Structure

Quantum Mechanical (QM) calculations are fundamental in computational chemistry, providing insights into molecular behavior and properties by solving the Schrödinger equation consensus.appidosr.orgwavefun.com. These methods are crucial for understanding the electronic structure, energies, and properties of molecules at an atomic scale idosr.org. For this compound, QM calculations could be employed to determine its precise molecular geometry, electronic distribution, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely utilized QM method known for its versatility in investigating the electronic properties of atoms, molecules, and solids idosr.org. DFT calculations are particularly effective for mapping out potential energy surfaces of chemical reactions, identifying stable intermediates, and characterizing reaction pathways idosr.orgresearchgate.net.

In the context of this compound (Pheniprazine), DFT calculations have been applied to study its interactions with carbon nanostructures, which are explored as potential drug delivery carriers researchgate.net. These studies indicated that the interaction between Pheniprazine (B1196415) and the nanostructures is typically a physisorption process, primarily stabilized by intermolecular hydrogen bonds researchgate.net. Furthermore, DFT calculations have served as a crucial reference for training and validating machine learning interatomic potentials (ML-IAP) for carbon-nitrogen-hydrogen (CNH) molecules, a class to which Pheniprazine belongs arxiv.org. This highlights DFT's role in generating high-accuracy data for the development of more efficient computational models arxiv.org.

While specific quantitative data for this compound's reaction pathways from these studies were not detailed in the provided search results, the qualitative findings suggest that DFT can elucidate the energetic favorability and mechanistic details of its interactions.

Elucidation of Transition States in this compound Transformations

The elucidation of transition states is critical for understanding the kinetics and mechanisms of chemical reactions consensus.appdrugbank.com. A transition state represents a high-energy, unstable configuration of atoms along a reaction pathway, where old bonds are partially breaking and new bonds are partially forming consensus.appdrugbank.com. Stabilizing the transition state is key to catalysis, and understanding its structure can provide insights into reaction rates and selectivity googleapis.commedchemexpress.commedkoo.com.

For this compound, DFT calculations could be used to identify and characterize the transition states involved in its various hypothetical chemical transformations, such as metabolic degradation or reactions with other biomolecules. By pinpointing these high-energy points, researchers could gain a deeper understanding of the rate-limiting steps of these processes and the factors influencing them. Although specific research findings on the transition states of this compound transformations were not found, the application of DFT in this area is a standard practice for small organic molecules, providing crucial mechanistic details.

Molecular Dynamics (MD) Simulations of this compound-Biomolecule Complexes

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time by solving Newton's equations of motion idosr.orggoogle.com. MD simulations provide dynamic insights into molecular systems, including conformational changes, flexibility, and interactions within complex biological environments researchgate.net.

In the context of this compound (Pheniprazine), MD simulations have been utilized as part of the process to generate and train machine learning interatomic potentials (ML-IAP) for CNH molecules arxiv.org. This indicates that MD simulations contribute to understanding the dynamic behavior of Pheniprazine, even if the specific details of these simulations regarding biomolecule complexes are not explicitly stated in the available information arxiv.org.

Ligand Binding Dynamics and Conformational Ensembles

MD simulations are powerful tools for investigating ligand binding dynamics and the resulting conformational ensembles of biomolecule complexes wavefun.com. These simulations can capture the dynamic interplay between a ligand and its target, including how the ligand approaches, binds, and induces conformational changes in the biomolecule, as well as the flexibility of the ligand itself within the binding site wavefun.com.

For this compound, if a specific biological target were identified, MD simulations could be employed to:

Elucidate Binding Mechanisms: Track the trajectory of this compound as it approaches and binds to a protein, revealing the sequence of events and intermediate states during binding.

Characterize Conformational Changes: Analyze how the binding of this compound affects the conformational landscape of the interacting biomolecule, identifying induced fit or conformational selection mechanisms.

Quantify Binding Affinities (indirectly): While MD primarily provides dynamic information, advanced MD techniques like free energy perturbation or thermodynamic integration can be used to estimate binding free energies, offering quantitative insights into the strength of this compound's interactions.

Protein-Catroniazid Interaction Network Analysis

Protein interaction network analysis involves mapping and analyzing the web of physical contacts between proteins within a cell idosr.org. These networks are crucial for understanding cellular processes in both normal and disease states, and they are increasingly relevant in drug development to understand how small molecules might modulate these interactions.

While no specific protein-Catroniazid interaction network studies were found, if this compound were to bind to a specific protein, its influence on that protein's interaction network could be computationally investigated. This would involve:

Identifying Direct Binding Partners: Using computational docking and MD to predict and validate direct protein targets of this compound.

Mapping Perturbations: Analyzing how this compound's binding to a protein might alter its ability to interact with other proteins in the network, potentially leading to downstream biological effects.

Network Topology Analysis: Applying graph theory metrics to understand the centrality and importance of this compound's target within the broader protein interaction network. This could help predict potential off-target effects or systemic impacts.

Structure-Based Computational Design of this compound Probes

Structure-based computational design leverages the known three-dimensional structures of biological targets to design novel chemical entities with desired properties, such as enhanced binding affinity or specificity idosr.org. This approach is a cornerstone of modern drug discovery and chemical biology.

For this compound, if a specific protein target were identified and its three-dimensional structure known, structure-based computational design could be applied to:

Design Modified this compound Derivatives: Introduce chemical modifications to the this compound scaffold to improve its binding to a specific target, enhance its stability, or alter its selectivity. This could involve virtual screening of libraries of this compound analogs or de novo design approaches.

Optimize Pharmacokinetic Properties (indirectly): While primarily focused on target binding, computational design can also consider properties like solubility and permeability, which are crucial for a compound's biological activity and distribution.

De Novo Ligand Design for Target-Specific this compound Analogs

De novo ligand design is a computational methodology that generates novel chemical structures from fundamental atomic building blocks, without relying on pre-existing molecular templates mdpi.comfrontiersin.org. This approach is particularly valuable when seeking to create compounds with unique structural features tailored to a specific biological target, or to overcome limitations of existing molecules. For this compound, de novo design could be employed to develop analogs with enhanced target specificity, improved potency, or a modified pharmacological profile, especially if its precise biological targets related to its historical anti-cancer activity were to be elucidated.

The process of de novo ligand design typically involves several key steps:

Target Site Definition: This involves analyzing the three-dimensional structure of a biological target (e.g., a protein receptor) to identify its active site or binding pocket. Molecular shape, physicochemical properties, and non-covalent interaction sites (such as hydrogen bonds, electrostatic interactions, and hydrophobic regions) within this site are crucial for guiding the design process mdpi.comosti.gov. In the absence of a known target structure, ligand-based de novo design can be employed, where known active binders are used to generate pharmacophore models or similarity constraints mdpi.comfrontiersin.orgosti.gov.

Molecule Building Blocks: The design process utilizes a library of atoms, fragments, or generic fragments as building blocks to construct new molecular structures osti.gov.

Structure Generation: Various algorithms, including growth algorithms, evolutionary algorithms, and Monte Carlo methods, are employed to assemble these building blocks within the defined constraints of the target site or pharmacophore mdpi.comosti.gov.

Structure Evaluation: Generated molecules are continuously evaluated based on their predicted binding affinity, drug-likeness properties, and synthetic accessibility osti.gov.

Fragment-Based Computational Approaches for this compound Optimization

Fragment-based drug design (FBDD) is a powerful strategy that identifies small molecular fragments that bind weakly to a target, and then iteratively optimizes these fragments by growing or linking them to create high-affinity ligands nih.govnih.gov. This approach offers several advantages, including a higher hit rate compared to traditional high-throughput screening and the ability to explore novel chemical space more efficiently news-medical.net. For the optimization of this compound, fragment-based computational approaches could be invaluable for dissecting its binding interactions (if a target is identified) or for improving its physicochemical properties.

Computational FBDD typically involves:

Virtual Fragment Screening: Large libraries of small, drug-like fragments are computationally docked or screened against a target protein's binding site to identify initial weak binders nih.govnih.gov. This can involve techniques like molecular docking and molecular dynamics simulations.

Fragment Linking and Growing: Once initial fragments are identified, computational methods are used to link multiple fragments together or to grow a single fragment by adding chemical moieties. This process aims to increase the binding affinity and specificity of the nascent ligand nih.govnih.govresearchgate.net.

The application of fragment-based methods to this compound could involve identifying key structural fragments within this compound that contribute to its biological activity. By understanding these core fragments and their interactions, researchers could then computationally design and optimize new compounds by modifying or combining these fragments, potentially leading to more potent or selective this compound derivatives. This approach is particularly effective for exploring the structure-activity relationships (SAR) around a lead compound nih.gov.

Machine Learning and Artificial Intelligence for Predicting this compound Interactions

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid and accurate analysis of vast datasets, leading to predictions of molecular properties, efficacy, toxicity, and complex biological interactions mdpi.com. For this compound, these technologies can be employed to predict its interactions with various biological targets, enzymes, transporters, and even other drugs, offering insights into its polypharmacology and potential therapeutic applications.

The core strength of AI/ML in this context lies in its ability to identify intricate patterns and relationships within large chemical and biological datasets that might be imperceptible through traditional methods mdpi.com. This includes predicting drug-target interactions, drug-drug interactions, and adverse drug reactions mdpi.comresearchgate.netnih.govfrontiersin.orgarxiv.org.

Ligand-Based and Target-Based Prediction Models

Predictive models in computational chemical biology can be broadly categorized into ligand-based and target-based approaches, both of which can be applied to this compound research.

Ligand-Based Prediction Models: These models rely on the known properties and activities of existing ligands to predict the behavior of new or untested compounds mdpi.comfrontiersin.org. If this compound's historical anti-cancer activity is associated with certain molecular features or pharmacophores, ligand-based models could be trained on a dataset of compounds with similar activities. These models could then predict the activity of new this compound analogs or other structurally similar compounds. Techniques often involve quantitative structure-activity relationship (QSAR) modeling, pharmacophore modeling, and similarity searching using molecular fingerprints mdpi.com. Machine learning algorithms such as Naive Bayes, decision trees, k-nearest neighbor, logistic regression, and support vector machines are commonly employed in these models nih.gov. Deep learning methods, including deep neural networks, can also automatically extract drug characteristics from datasets to predict unknown interactions frontiersin.org.

Target-Based Prediction Models: When the three-dimensional structure of a biological target is available, target-based models predict how a compound will interact with it mdpi.com. This involves techniques like molecular docking, molecular dynamics simulations, and binding free energy calculations. For this compound, if its specific protein targets were identified, target-based models could predict its binding affinity, identify key residues involved in binding, and suggest modifications to improve binding or selectivity nih.govrsc.org. Deep learning has also been successfully applied to structure-based de novo drug design, generating 3D molecular structures within target binding sites rsc.org.

A significant application of ML/AI in this domain is the prediction of drug-drug interactions (DDIs) . Given that this compound (Pheniprazine Hydrochloride) has been used historically solubilityofthings.com, understanding its potential interactions with other medications is crucial. ML models can integrate various drug characteristics, including phenotypic, therapeutic, chemical structural (e.g., SMILES data), and genomic similarities, to predict potential DDIs nih.govarxiv.org. This can involve constructing comprehensive DDI networks and applying various machine learning classifiers to identify novel drug interaction pairs nih.govfrontiersin.orgarxiv.org.

Chemoinformatics for this compound Chemical Space Exploration

Chemoinformatics is an interdisciplinary field that combines chemistry with information technology to manage, analyze, and apply chemical information, particularly in the context of drug discovery researchgate.net. A central concept in chemoinformatics is "chemical space," which refers to the theoretical collection of all possible molecules and their associated structural and functional properties researchgate.nettypeset.ionih.gov. For this compound research, chemoinformatics provides the tools to systematically explore the chemical neighborhood around the compound, identify novel analogs, and understand the relationships between structure and activity.

Key applications of chemoinformatics for this compound chemical space exploration include:

Molecular Descriptors and Fingerprints: Molecules are represented by numerical descriptors (e.g., physicochemical properties, structural features) or molecular fingerprints, which encode structural information typeset.ioblogspot.com. These representations allow for quantitative comparisons between molecules.

Chemical Space Visualization: High-dimensional chemical spaces can be reduced to two or three dimensions using techniques like Principal Component Analysis (PCA) or t-distributed stochastic neighbor embedding (t-SNE) typeset.ioblogspot.com. This allows for visual mapping of molecular diversity and similarity, helping to identify regions of interest or gaps in existing chemical libraries relative to this compound.

Diversity Analysis: Chemoinformatics tools can assess the structural diversity of a set of this compound analogs, ensuring that a wide range of structural variations are explored to maximize the chances of finding compounds with desired properties nih.gov.

Structure-Property/Activity Relationship (SP(A)R) Analysis: By correlating structural features with observed biological activities, chemoinformatics helps to elucidate which parts of the this compound molecule are crucial for its activity. Techniques like scaffold analysis and activity cliff analysis are used to understand how small structural changes impact potency nih.govtypeset.io. For instance, scaffold analysis can uncover favorable or unfavorable core structures related to activity nih.gov.

Virtual Library Design: Chemoinformatics guides the design of virtual libraries of this compound analogs, which can then be subjected to further computational screening or experimental synthesis. This ensures that newly generated compounds are situated within biologically relevant regions of chemical space typeset.io.

By leveraging these chemoinformatics approaches, researchers can systematically navigate the vast chemical space surrounding this compound, leading to a more rational and efficient design of new compounds with optimized properties and a deeper understanding of its chemical and biological profile.

Compound Information

Based on the comprehensive search of scientific literature, there is no documented information or research specifically detailing the chemical compound "this compound" (also known as Pheniprazine hydrochloride) as a molecular probe for fundamental biological inquiry in the manner outlined in the request. The available information primarily identifies this compound (Pheniprazine hydrochloride) as a historical monoamine oxidase inhibitor (MAOI) with past therapeutic applications, particularly in the context of depression ethz.chmedchemexpress.comdrugbank.commedchemexpress.com. Its mechanism of action is related to its MAOI activity and its effects on neurotransmitter metabolism ethz.chdrugbank.com.

Despite extensive searches for "this compound" or "Pheniprazine hydrochloride" in conjunction with terms such as "fluorescent probes," "bioorthogonal chemistry," "chemical genetics," "modulating protein-protein interactions," or "targeted biological delivery," no scientific studies or applications consistent with the specified outline sections were found. The concepts of molecular probes, fluorescent imaging, bioorthogonal reactions, chemical genetics, protein-protein interaction modulation, and targeted delivery are well-established fields in chemical biology ethz.chnih.govuniroma1.itresearchgate.netresearchgate.netotago.ac.nzcas.orgmdpi.comfrontiersin.orgmdpi.commdpi.comnih.govchemrxiv.orgvect-horus.comlubio.chthermofisher.comnih.govmdpi.commpg.denih.govnih.govrsc.orgnih.govadvancechemjournal.comnih.govnih.govnih.govnih.govnih.govnih.govlifechemicals.comresearchgate.netunito.itnih.govrsc.orgnih.govexplorationpub.comrsc.org. However, there is no evidence in the scientific literature to suggest that this compound or its derivatives have been designed, synthesized, or applied in these specific capacities as molecular probes.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on "this compound" as a molecular probe for the outlined sections, as such applications are not supported by existing research.

Catroniazid As a Molecular Probe for Fundamental Biological Inquiry

Catroniazid-Derived Tools for Elucidating Novel Biological Functions

While this compound itself is a direct molecular probe, the insights gained from its specific MAO inhibitory profile have conceptually "derived" tools for elucidating biological functions beyond the immediate scope of neurotransmitter metabolism. These derived tools manifest as methodologies and research avenues that leverage the comprehensive MAO inhibition achieved by this compound.

One significant "derived tool" is the ability to investigate the broader physiological consequences of complete MAO ablation. By using a non-selective, irreversible MAOI like this compound, researchers can create experimental conditions where MAO activity is maximally suppressed. This allows for the study of MAO's roles in processes where its involvement might not be immediately obvious, such as:

Oxidative Stress Pathways: MAO activity generates hydrogen peroxide (H₂O₂) as a byproduct of monoamine deamination, contributing to cellular oxidative stress . By inhibiting MAO with this compound, researchers can elucidate the contribution of MAO-mediated H₂O₂ production to cellular damage, inflammation, and neurodegeneration, thereby uncovering novel biological functions of MAO in redox balance.

Interactions with Other Enzyme Systems: The profound changes in monoamine levels induced by this compound can reveal compensatory mechanisms or cross-talk with other enzyme systems involved in neurotransmitter synthesis, reuptake, or alternative degradation pathways. For instance, studies have shown that related non-selective MAOIs can influence the levels of other amino acids like gamma-aminobutyric acid (GABA) and ornithine, suggesting broader metabolic interdependencies that can be probed using such inhibitors nih.govresearchgate.net. This extends the inquiry beyond simple monoamine degradation to a more holistic view of metabolic networks.

Differentiating MAO Isoform Roles: Although this compound is non-selective, its potent and irreversible inhibition provides a baseline for comparison with selective MAO-A or MAO-B inhibitors. By comparing the effects of this compound with those of selective inhibitors, researchers can infer the distinct or synergistic contributions of MAO-A and MAO-B to specific biological functions or pathological states nih.govnih.govwikipedia.org. This comparative approach serves as a powerful derived tool for dissecting complex enzymatic roles.

The chemical structure of this compound, a hydrazine (B178648) derivative, also serves as a foundational scaffold for the design and synthesis of new chemical entities. While not explicitly "derived tools" in the sense of direct this compound modifications for novel functions in the provided search results, the understanding of its chemical properties and mechanism of action can inspire the development of next-generation molecular probes with enhanced selectivity or novel functionalities. Studies on the microbial metabolism of pheniprazine (B1196415), for example, identifying metabolites like N-acetylamphetamine, contribute to the broader understanding of xenobiotic metabolism, which is a fundamental biological function in itself nih.gov.

Advanced Methodologies and Analytical Techniques Utilized in Catroniazid Research

Integrated Omics Platforms for Systems-Level Analysis

Integrated omics approaches provide a holistic view of the molecular perturbations caused by a compound, enabling researchers to move beyond a single-target perspective to a systems-level understanding. For a compound like Catroniazid, which is a combination of isoniazid (B1672263) and pheniprazine (B1196415), this is particularly important for elucidating its multifaceted effects.

Proteomics and metabolomics are powerful hypothesis-generating tools used to profile global changes in protein and metabolite levels, respectively, following cellular exposure to a compound. While direct studies on this compound are limited, extensive research on its primary component, isoniazid, demonstrates the utility of these platforms. When co-administered with other drugs like rifampicin, isoniazid has been shown to induce significant proteomic and metabolomic shifts associated with toxicity. researchgate.netnih.gov

In studies investigating isoniazid-induced neurotoxicity, integrated proteomics and metabolomics analyses in mice identified significant dysregulation in 422 proteins, 35 metabolites, and 21 lipids. nih.gov These changes implicated the disruption of key biological pathways, offering mechanistic insights into the compound's effects. A similar multi-omics approach to study hepatotoxicity identified 511 proteins and 54 metabolites and lipids that were dysregulated. researchgate.net These studies showcase a clear precedent for applying such platforms to this compound to understand its own unique perturbation profile.

By applying these techniques to this compound, researchers can map the cellular responses to both its antimycobacterial (isoniazid-related) and monoamine oxidase inhibiting (pheniprazine-related) activities simultaneously.

Table 1: Key Pathway Perturbations Identified by Omics Studies of Isoniazid

| Omics Platform | Biological System | Key Dysregulated Pathways Identified | Research Focus | Reference |

|---|---|---|---|---|

| Proteomics & Metabolomics | Mouse Brain | Purine metabolism; Phenylalanine, tyrosine, and tryptophan biosynthesis; Lipid, amino acid, and energy metabolism; PPAR signaling. | Neurotoxicity | nih.gov |

Mass spectrometry (MS) is the cornerstone analytical technique for metabolomics and is indispensable for identifying the biotransformation products (metabolites) and covalent adducts of drugs like this compound. ijpras.com High-Resolution Mass Spectrometry (HRAMS), often coupled with liquid chromatography (LC-MS), provides the accuracy and sensitivity needed to detect and identify novel metabolites in complex biological matrices like plasma or urine. thermofisher.comnih.gov

The process involves several key steps:

Sample Preparation and Separation: Metabolites are extracted from biological samples and separated using chromatography. nih.gov

Ionization and Mass Analysis: The separated molecules are ionized and their mass-to-charge ratio (m/z) is measured with high precision. thermofisher.com

Tandem Mass Spectrometry (MS/MS): To elucidate the structure of an unknown metabolite, the ion of interest is isolated, fragmented, and the resulting fragment ions are analyzed. silantes.com This fragmentation pattern acts as a structural fingerprint.

Data Analysis: Sophisticated software tools are used to compare the acquired data against metabolite databases or to predict structures based on the fragmentation patterns and the known structure of the parent drug. ijpras.com

This approach is crucial for characterizing the metabolic fate of this compound, identifying how both the isoniazid and pheniprazine components are modified in the body. Furthermore, MS techniques are vital for identifying reactive metabolites that may form covalent adducts with proteins or DNA, a key step in understanding potential toxicities. nih.gov

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for this compound-Target Complex Structural Determination

Determining the three-dimensional structure of a drug bound to its biological target at atomic resolution is fundamental to understanding its mechanism of action and for rational drug design. migrationletters.com

X-ray crystallography has been the gold standard for this purpose and has been successfully used to solve the structure of isoniazid's primary target in Mycobacterium tuberculosis, the enoyl-acyl carrier protein reductase (InhA). nih.gov These studies have revealed precisely how the activated form of isoniazid (the INH-NAD adduct) binds to the InhA active site, inhibiting the synthesis of mycolic acids essential for the bacterial cell wall. rcsb.orgcapes.gov.br Structures of mutant InhA proteins have also been solved, providing insight into the molecular basis of drug resistance. rcsb.org

Table 2: Selected PDB Entries for Isoniazid's Target (InhA)

| PDB ID | Description | Resolution (Å) | Method | Reference |

|---|---|---|---|---|

| 2IED | Unliganded structure of isoniazid-resistant S94A InhA mutant. | 2.70 | X-ray Diffraction | rcsb.org |

| 1ZID | Wild-type InhA in complex with the INH-NAD adduct. | 2.20 | X-ray Diffraction | nih.gov |

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful and complementary technique. acs.org Unlike crystallography, cryo-EM does not require the formation of crystals, making it particularly suitable for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. nuvisan.comfrontiersin.org For this compound research, cryo-EM could be invaluable for:

Studying the structure of its human targets, such as monoamine oxidase (MAO), which is a membrane-associated protein.

Visualizing large macromolecular complexes that may be modulated by this compound's activity.

Capturing different conformational states of a target protein upon drug binding, providing a more dynamic picture of its mechanism of action. thermofisher.com

An integrated approach, where a high-resolution crystal structure of a specific domain is docked into a lower-resolution cryo-EM map of the entire complex, can provide a comprehensive structural understanding. acs.org

High-Throughput Screening (HTS) Methodologies for this compound Analog Evaluation

High-Throughput Screening (HTS) is an automated process used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. frontiersin.orgfrontiersin.org This methodology is the primary approach for evaluating libraries of this compound analogs to identify new molecules with potentially improved characteristics, such as enhanced efficacy against resistant bacterial strains, better target selectivity, or a more favorable side-effect profile.

The HTS workflow for evaluating this compound analogs would typically involve the following stages:

Assay Development & Miniaturization: A robust and sensitive biological assay is developed that reports on the desired activity (e.g., inhibition of InhA, inhibition of MAO, or killing of M. tuberculosis). This assay is then miniaturized to be performed in 384- or 1536-well microplates to reduce reagent consumption and increase throughput. selvita.com

Primary Screen: A large library of this compound analogs is screened at a single concentration in the miniaturized assay to identify initial "hits." selvita.com

Hit Confirmation: The activity of the initial hits is confirmed by re-testing.

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

Secondary and Orthogonal Assays: Hits are further evaluated in different, often more complex or physiologically relevant assays (e.g., cell-based toxicity assays) to rule out false positives and further characterize their biological profile. evotec.com

Computational tools are used throughout the process to manage data and filter out compounds with undesirable properties, such as Pan-Assay Interference Compounds (PAINS), which are known to cause false-positive results in many HTS assays. selvita.comnih.gov

Microfluidics and Miniaturized Assay Development for this compound Studies

Microfluidics, often referred to as "lab-on-a-chip" technology, involves the manipulation of minute volumes of fluids within channels and chambers etched into a small chip. rcsb.orgmicrofluidics-innovation-center.com This technology offers significant advantages for this compound research by enabling the development of highly controlled, low-volume, and high-throughput experimental systems. Current time information in Berkshire, GB.

Key applications in this compound studies include:

High-Throughput Cell-Based Assays: Microfluidic devices can be designed to trap and culture individual or small populations of cells (e.g., mycobacteria or neurons) in thousands of parallel chambers, allowing for the rapid screening of this compound or its analogs under precisely controlled conditions. nih.gov

Mimicking Physiological Microenvironments: The technology allows for the creation of complex cellular environments that better mimic in vivo conditions, including the application of flow, concentration gradients, and co-culture of different cell types. nih.govelveflow.com This could be used to study this compound's efficacy in a more realistic model of a bacterial infection or its effects on neuronal networks.

Single-Cell Analysis: The ability to isolate and analyze single cells provides unprecedented detail on the heterogeneity of cellular responses to a drug, which is critical for understanding phenomena like antibiotic persistence or varied neuronal responses. nih.gov

Miniaturized assays reduce the consumption of expensive reagents and precious compounds, accelerate reaction times, and improve data reproducibility through automation. researchgate.net

Table 3: Comparison of Conventional vs. Microfluidic Assays

| Feature | Conventional Laboratory Assays | Microfluidic / Miniaturized Assays |

|---|---|---|

| Sample/Reagent Volume | Milliliters (mL) to Microliters (µL) | Microliters (µL) to Nanoliters (nL) |

| Throughput | Low to Medium | High to Ultra-High |

| Control over Microenvironment | Limited | Precise spatiotemporal control |

| Cost per Assay Point | Higher | Lower |

| Analysis Time | Slower (minutes to hours) | Faster (seconds to minutes) |

| Portability | Low (requires benchtop equipment) | High (potential for portable devices) |

Optogenetic and Chemogenetic Approaches for Spatiotemporal Control of this compound Action

Optogenetics and chemogenetics are revolutionary techniques used primarily in neuroscience to control the activity of specific cells, typically neurons, with high precision. nih.govfrontiersin.org Optogenetics uses light to control genetically expressed light-sensitive ion channels (opsins), while chemogenetics uses engineered receptors (e.g., DREADDs) that are activated by specific, otherwise inert, "designer drugs." youtube.comnih.gov

Given that the pheniprazine component of this compound is a monoamine oxidase (MAO) inhibitor that affects neuronal signaling, these techniques offer a powerful hypothetical framework for dissecting its neurological effects. While MAO inhibitors have broad effects, these tools would allow researchers to ask highly specific questions.

For example, if researchers hypothesize that this compound's mood-altering effects are mediated by increased dopamine (B1211576) signaling in the nucleus accumbens, they could use these tools to:

Mimic the Effect (Chemogenetics): Express an excitatory DREADD in dopamine-producing neurons of the ventral tegmental area (VTA) and activate them with a designer drug to see if it recapitulates the behavioral effects of this compound. nih.gov

Block the Effect (Optogenetics): In an animal treated with this compound, use light to activate an inhibitory opsin expressed in the same VTA dopamine neurons to see if the drug's behavioral effects can be acutely reversed. frontiersin.org

These approaches provide unparalleled temporal and spatial control, allowing for the precise linking of drug-induced changes in specific neural circuits to observable behaviors, an endeavor impossible with systemic drug administration alone. elveflow.com

Table 4: Comparison of Optogenetics and Chemogenetics

| Feature | Optogenetics | Chemogenetics |

|---|---|---|

| Activator | Light (specific wavelengths) | Specific designer drug (e.g., CNO) |

| Temporal Resolution | High (milliseconds) | Lower (minutes to hours) |

| Invasiveness | Requires implanted light source (e.g., fiber optic) | Less invasive (systemic or local drug delivery) |

| Equipment | Lasers, light sources, optics | Synthesis/purchase of designer drugs |